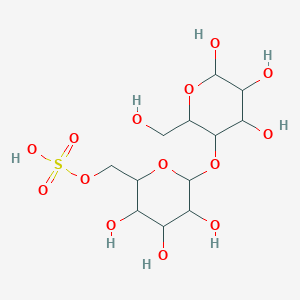![molecular formula C15H23N3O6 B12072255 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidine nucleosides This compound features a pyrimidine base attached to a ribosyl moiety, making it structurally similar to nucleotides found in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-ketoesters.
Attachment of the Ribosyl Moiety: The ribosyl moiety is introduced via glycosylation reactions, where a protected ribose derivative is coupled with the pyrimidine base.
Deprotection and Functionalization: The final steps involve deprotection of the ribose and functionalization of the compound to introduce the 3-methylbut-3-enylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
科学的研究の応用
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets key enzymes involved in nucleic acid metabolism, leading to the inhibition of cell proliferation and viral replication.
類似化合物との比較
Similar Compounds
Thymidine: A pyrimidine nucleoside with a similar structure but lacking the 3-methylbut-3-enylamino group.
Uridine: Another pyrimidine nucleoside with a hydroxyl group instead of the 3-methylbut-3-enylamino group.
Uniqueness
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and interfere with their synthesis sets it apart from other similar compounds.
特性
分子式 |
C15H23N3O6 |
|---|---|
分子量 |
341.36 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h6,10-12,14,16,19-21H,1,3-5,7H2,2H3,(H,17,22,23) |
InChIキー |
HLBIEOQUEHEDCR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)



![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)


![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)



